

# Application Notes & Protocols: Electrocatalytic Oxygen Evolution Reaction on $\text{LaNiO}_3$

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## Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: *B13748301*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting for hydrogen production and rechargeable metal-air batteries. However, its sluggish kinetics necessitate the use of efficient and robust electrocatalysts. Perovskite oxides, with the general formula  $\text{ABO}_3$ , have emerged as a promising class of non-precious metal catalysts due to their compositional flexibility, tunable electronic structures, and cost-effectiveness.[1][2] Among them, Lanthanum Nickelate ( $\text{LaNiO}_3$ ) is particularly noteworthy for its high intrinsic conductivity and catalytic activity for the OER in alkaline media.[1][3]

The catalytic activity of  $\text{LaNiO}_3$  is attributed to the  $\text{Ni}^{3+}$  cations at the B-site, which possess a favorable eg orbital filling (equal to 1) that allows for optimal binding energy with OER intermediates.[1][4] Under OER operating conditions, the surface of  $\text{LaNiO}_3$  often undergoes dynamic reconstruction to form a more active nickel oxyhydroxide ( $\text{NiOOH}$ ) layer, which is widely considered the true catalytic site.[3][4][5] Furthermore, recent studies suggest that lattice oxygen within the perovskite structure can participate directly in the reaction mechanism, offering a pathway to further enhance activity.[6][7]

These application notes provide detailed protocols for the synthesis of  $\text{LaNiO}_3$  powder, fabrication of working electrodes, and standardized electrochemical evaluation for the OER.

## Data Presentation: OER Performance of LaNiO<sub>3</sub>-Based Electrocatalysts

The following table summarizes key performance metrics for various LaNiO<sub>3</sub>-based catalysts to facilitate comparison. The overpotential required to achieve a current density of 10 mA cm<sup>-2</sup> ( $\eta$  @ 10 mA cm<sup>-2</sup>) is a benchmark for catalytic activity, while the Tafel slope indicates the reaction kinetics.

Catalyst	Overpotential ( $\eta$ ) @ 10 mA cm <sup>-2</sup> (mV)	Tafel Slope (mV dec <sup>-1</sup> )	Electrolyte	Reference
Porous LaNiO <sub>3</sub> Thin Film	367	Not Reported	1 M KOH	[8]
Dense LaNiO <sub>3</sub> Thin Film	478	Not Reported	1 M KOH	[8]
LaNiO <sub>3</sub> (H <sub>2</sub> -reduced, surface defects)	380	70.8	1 M KOH	[9][10]
LaNiO <sub>3</sub> (Unreduced)	Not Reported	139	1 M KOH	[10]
LaNiO <sub>3</sub> Nanorods	363	Not Reported	1 M KOH	[2]
0.25Fe-LaNiO <sub>3</sub> /FeOOH Heterostructure	284	69	1 M KOH	[2]
LaNiO <sub>3</sub> @LaCoO <sub>3</sub> Composite	400	120.3	1 M KOH	[11]

## Experimental Protocols

This protocol describes a common and scalable method for synthesizing polycrystalline LaNiO<sub>3</sub> powder.[1]

#### Materials:

- Lanthanum(III) nitrate hexahydrate ( $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ )
- Nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Deionized (DI) water
- Ethanol

#### Procedure:

- **Precursor Solution:** Prepare an aqueous solution by dissolving stoichiometric amounts of  $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  and  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  in DI water. (e.g., 0.1 M of each).
- **Precipitating Agent:** Prepare a separate aqueous solution of  $\text{Na}_2\text{CO}_3$  and  $\text{NaHCO}_3$  (e.g., 0.2 M total concentration).
- **Precipitation:** Slowly add the precursor solution dropwise into the vigorously stirred precipitating agent solution at room temperature. A precipitate will form immediately.
- **Aging:** Continue stirring the mixture for 1-2 hours to ensure complete precipitation and aging of the precursor hydroxides/carbonates.
- **Filtration and Washing:** Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with DI water until the filtrate is neutral ( $\text{pH} \approx 7$ ), followed by a final wash with ethanol to remove excess water.
- **Drying:** Dry the washed precipitate in an oven at 80-100 °C overnight.
- **Calcination:** Transfer the dried powder to a ceramic crucible and calcine it in a muffle furnace in air. A typical calcination profile involves ramping the temperature to 700-800 °C and holding for 4-6 hours to form the crystalline  $\text{LaNiO}_3$  perovskite phase.[9]

- Characterization: The resulting black powder should be characterized by X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze morphology.

This protocol outlines the steps for preparing a catalyst-coated working electrode and performing standard electrochemical measurements in a three-electrode setup.

#### Materials & Equipment:

- Synthesized  $\text{LaNiO}_3$  powder
- Conductive carbon black (e.g., Vulcan XC-72)
- Nafion® perfluorinated resin solution (5 wt%) or PVDF binder
- Isopropanol and DI water
- Working electrode substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam, FTO glass)
- Counter electrode (e.g., Pt wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl, Hg/HgO, or Saturated Calomel Electrode (SCE))
- Electrolyte: 0.1 M or 1.0 M KOH solution
- Potentiostat/Galvanostat

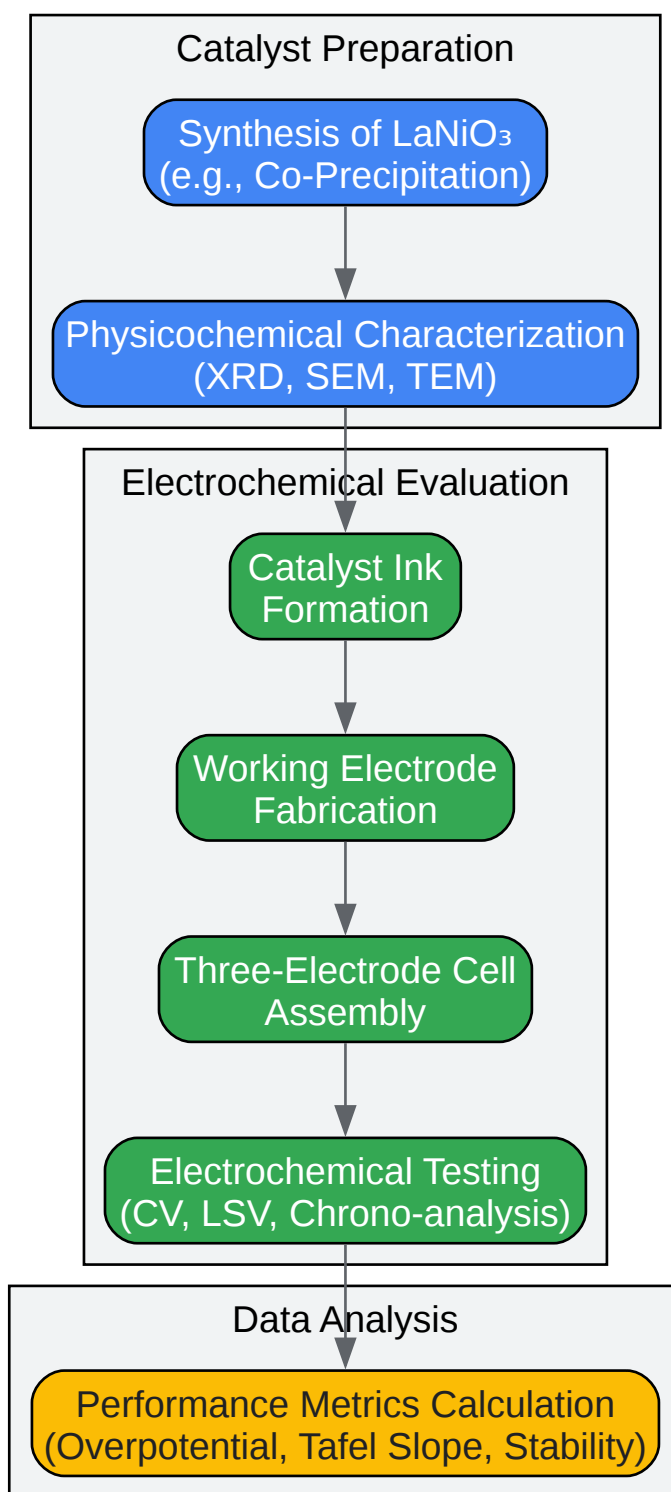
#### Procedure:

- Catalyst Ink Preparation:
  - Weigh 5 mg of  $\text{LaNiO}_3$  catalyst and 1 mg of conductive carbon black into a small vial.
  - Add 1 mL of a 3:1 v/v isopropanol/DI water solution.
  - Add 40  $\mu\text{L}$  of 5 wt% Nafion® solution as a binder.
  - Sonicate the mixture in an ultrasonic bath for 30-60 minutes to form a homogeneous catalyst ink.

- Working Electrode Fabrication:
  - Polish the surface of the GC disk electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05  $\mu\text{m}$ ), then sonicate in DI water and ethanol to clean.
  - Using a micropipette, drop-cast a specific volume (e.g., 5-10  $\mu\text{L}$ ) of the catalyst ink onto the polished GC surface to achieve a target loading (e.g.,  $\sim 0.2\text{-}0.5\text{ mg cm}^{-2}$ ).
  - Allow the electrode to dry completely at room temperature.
- Electrochemical Measurements:
  - Assemble a three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with  $\text{O}_2$ -saturated KOH electrolyte.
  - Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  $E(\text{RHE}) = E(\text{Ref}) + E^\circ(\text{Ref}) + 0.059 \times \text{pH}$ .
  - Catalyst Activation: Perform cyclic voltammetry (CV) for 20-50 cycles at a scan rate of 50-100  $\text{mV s}^{-1}$  in the potential window of interest (e.g., 1.0 to 1.7 V vs. RHE) to activate the catalyst surface.[\[4\]](#)
  - OER Polarization Curve: Record a linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5  $\text{mV s}^{-1}$ ) to measure OER activity. The resulting data must be corrected for the uncompensated solution resistance (iR-correction). The overpotential ( $\eta$ ) is calculated as  $\eta = E(\text{RHE}) - 1.23\text{ V}$ .
  - Tafel Analysis: The Tafel slope is determined by plotting  $\eta$  versus  $\log(j)$  from the steady-state polarization data. The linear portion of this plot is fitted to the Tafel equation ( $\eta = b \cdot \log(j) + a$ ), where  $b$  is the Tafel slope.
  - Stability Test: Assess catalyst durability using chronopotentiometry (constant current density, e.g., 10  $\text{mA cm}^{-2}$ ) or chronoamperometry (constant potential) for an extended period (e.g., 10-24 hours), monitoring the change in potential or current density over time.  
[\[4\]](#)[\[11\]](#)

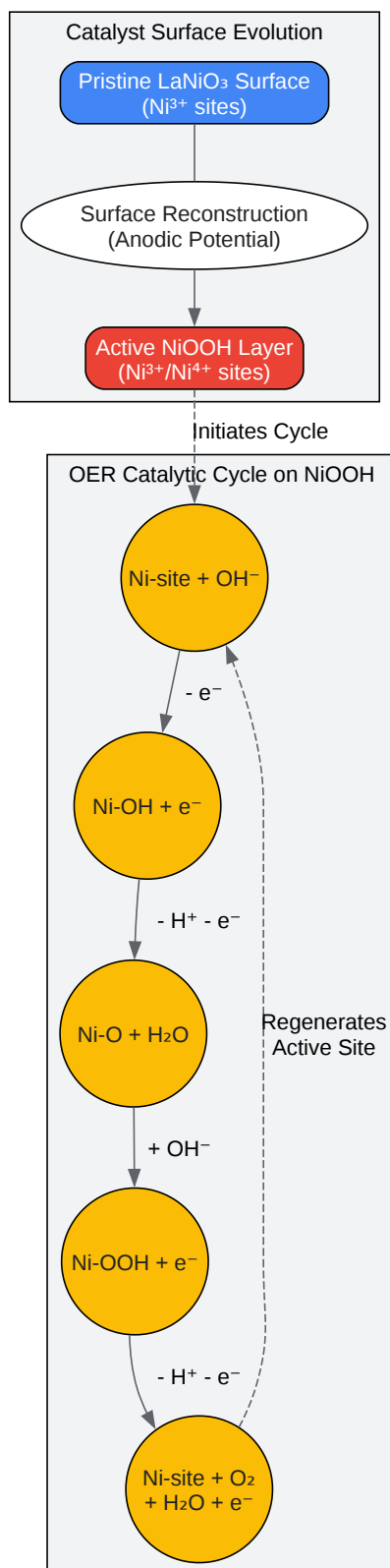
## Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for OER catalyst evaluation and the proposed mechanism of OER on the  $\text{LaNiO}_3$  surface.



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Caption: Experimental workflow for OER studies on  $\text{LaNiO}_3$  catalysts.



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